7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClIN3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNMAUKZNDPLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-71-2 | |
| Record name | 7-chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a chlorinating agent followed by iodination . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine substituent at position 2 undergoes aryl-iodine bond activation under transition-metal catalysis, enabling selective cross-coupling reactions. For example:
- Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids replaces iodine with aromatic groups under palladium catalysis.
- Buchwald–Hartwig amination introduces amino groups at position 2 using amines and palladium/copper catalysts.
Table 1: Substitution Reactions of the Iodo Group
Chlorine Displacement Reactions
The chlorine at position 7 participates in SNAr reactions with nucleophiles like amines, thiols, or alkoxides under basic conditions:
- Reaction with benzylamine in DMF at 80°C replaces chlorine with a benzylamino group.
- Thiols (e.g., mercaptopyridine) generate 7-thioether derivatives in the presence of NaH.
Table 2: Chlorine Substitution Examples
Cyclization and Ring Expansion
The compound serves as a precursor for fused polycyclic systems:
- Microwave-assisted cyclization with enaminones forms pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines (yield: 85%) .
- Reaction with hydrazines generates triazolo-thiazolo fused systems via intramolecular N–N bond formation .
Halogen Exchange Reactions
The iodine atom undergoes metal-halogen exchange with Grignard reagents or organolithium compounds:
Scientific Research Applications
7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential bacterial enzymes . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Halogen Effects: Iodine at C2 (vs. Chlorine at C7 stabilizes the pyrimidine ring via electron withdrawal .
- Substituent Position : C2 modifications (e.g., aryl, benzyl) significantly impact target affinity. For example, 3l’s 4-chlorophenyl group at C2 boosts VEGFR-2 inhibition by 10-fold compared to benzyl-substituted analogues .
- Amino Groups: NH2 at C7 (e.g., compound 34) improves solubility but may reduce blood-brain barrier penetration compared to halogenated derivatives .
Key Observations :
Table 3: Pharmacological Profiles of Selected Analogues
Key Observations :
- Chloro vs. Fluoro : Chlorine at C7 (e.g., compound 34) generally confers higher potency than fluorine, likely due to stronger electron-withdrawing effects stabilizing transition states .
Biological Activity
7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characterization
The synthesis of thiazolo[5,4-d]pyrimidine derivatives often involves multi-step reactions that include cyclization and halogenation. For instance, studies have shown that introducing chlorine at the 7-position enhances the biological activity of these compounds compared to their non-chlorinated analogs. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular geometry and confirm the presence of functional groups critical for biological activity .
The primary mechanism through which this compound exerts its anticancer effects appears to be through the inhibition of specific cellular pathways involved in proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
In Vitro Studies
A series of studies evaluated the antiproliferative effects of this compound against various human cancer cell lines. Notably:
- MGC-803 (Gastric Cancer) : Exhibited an IC50 value of approximately 4.64 µM, indicating potent inhibition.
- HGC-27 (Gastric Cancer) : Showed an IC50 value of 5.07 µM.
- Selectivity : The compound displayed a selectivity index greater than 12 when compared to normal gastric epithelial cells (GES-1), suggesting low toxicity to normal cells .
Comparative Biological Activity
The following table summarizes the IC50 values for various derivatives of thiazolo[5,4-d]pyrimidine compared to standard treatments:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | MGC-803 | 4.64 | >12.5 |
| HGC-27 | 5.07 | ||
| 5-Fluorouracil | MGC-803 | 6.56 | |
| HGC-27 | 8.22 |
Case Studies
In a comprehensive study involving twelve new thiazolo[5,4-d]pyrimidine derivatives tested against multiple cancer cell lines (A375, C32, DU145, MCF-7), it was found that compounds with similar structural modifications exhibited varying degrees of cytotoxicity. The most active derivative was identified as having a trifluoromethyl group at the 3-position alongside the chlorine substitution at the 7-position .
Broader Biological Activities
Beyond anticancer properties, thiazolo[5,4-d]pyrimidines have been reported to exhibit other biological activities including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
